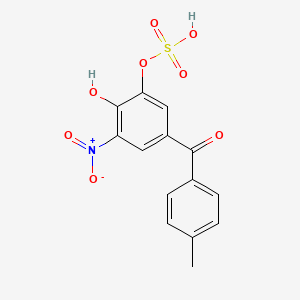

Tolcapone Sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tolcapone Sulfate is a medication primarily used in the treatment of Parkinson’s disease. It is a selective, potent, and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT). By inhibiting COMT, this compound increases the levels of levodopa in the brain, thereby enhancing its therapeutic effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tolcapone Sulfate can be synthesized through various methods. One notable method involves the reaction of 2-methoxy anisole with 4-methyl benzoyl chloride in the presence of aluminum chloride to form 4-hydroxy-3-methoxy-4-methyl benzophenone. This intermediate is then nitrated using melamine nitrate to yield the corresponding nitro benzophenone. Finally, demethylation using 48% hydrobromic acid in acetic acid produces pure Tolcapone .

Industrial Production Methods

Industrial production of this compound often involves a one-pot process to enhance efficiency and reduce costs. This method integrates multiple reaction steps into a single process, minimizing the need for intermediate purification and reducing the overall production time .

Análisis De Reacciones Químicas

Types of Reactions

Tolcapone Sulfate undergoes several types of chemical reactions, including:

Oxidation: Tolcapone can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the nitro group present in Tolcapone.

Substitution: Substitution reactions can occur at the phenolic hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various hydroxylated, methylated, and demethylated derivatives of Tolcapone .

Aplicaciones Científicas De Investigación

Tolcapone Sulfate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study COMT inhibition and related enzymatic processes.

Biology: Investigated for its effects on neurotransmitter levels and brain function.

Medicine: Primarily used in the treatment of Parkinson’s disease to enhance the efficacy of levodopa therapy.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .

Mecanismo De Acción

Tolcapone Sulfate exerts its effects by inhibiting the enzyme catechol-O-methyltransferase (COMT). This inhibition prevents the breakdown of levodopa, a precursor to dopamine, thereby increasing its availability in the brain. The increased levels of dopamine help alleviate the motor symptoms associated with Parkinson’s disease .

Comparación Con Compuestos Similares

Similar Compounds

Entacapone: Another COMT inhibitor used in the treatment of Parkinson’s disease. It has a shorter half-life and is less potent compared to Tolcapone.

Opicapone: A newer COMT inhibitor with a longer duration of action and a more favorable safety profile.

Uniqueness of Tolcapone Sulfate

This compound is unique due to its ability to cross the blood-brain barrier and inhibit COMT both peripherally and centrally. This dual action makes it more effective in increasing brain dopamine levels compared to other COMT inhibitors .

Propiedades

Fórmula molecular |

C14H11NO8S |

|---|---|

Peso molecular |

353.31 g/mol |

Nombre IUPAC |

[2-hydroxy-5-(4-methylbenzoyl)-3-nitrophenyl] hydrogen sulfate |

InChI |

InChI=1S/C14H11NO8S/c1-8-2-4-9(5-3-8)13(16)10-6-11(15(18)19)14(17)12(7-10)23-24(20,21)22/h2-7,17H,1H3,(H,20,21,22) |

Clave InChI |

HUWFZTJFROTQFT-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OS(=O)(=O)O)O)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydrobenzo[1,4]dioxine-6-carboxamidine](/img/structure/B13443377.png)

![(1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol](/img/structure/B13443389.png)

![5-[(3S,5S,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B13443391.png)

![(S)-2-[1,3-dihydro-4,6-dihydroxy-1-oxo-5-(3,7,11-trimethyl-2,6,10-dodecatrien-1-yl)-2H-isoindol-2-yl]-Pentanedioic acid](/img/structure/B13443456.png)